molecular formula C10H13BrO B13169450 (1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol

Cat. No.: B13169450
M. Wt: 229.11 g/mol
InChI Key: PHRIPEMLGIZCFK-JTQLQIEISA-N
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Description

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol typically involves the bromination of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. This can be achieved using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products depend on the nucleophile used, such as alcohols, nitriles, or amines.

Scientific Research Applications

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,4-dimethylphenyl)ethan-1-ol: The precursor to (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol, lacking the bromine atom.

    (1R)-2-chloro-1-(3,4-dimethylphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (1R)-2-iodo-1-(3,4-dimethylphenyl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol imparts unique reactivity compared to its chloro and iodo analogs. Bromine is more reactive than chlorine but less reactive than iodine, making this compound particularly useful in specific synthetic applications.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol

InChI

InChI=1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m0/s1

InChI Key

PHRIPEMLGIZCFK-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CBr)O)C

Canonical SMILES

CC1=C(C=C(C=C1)C(CBr)O)C

Origin of Product

United States

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